molecular formula C7H3BrCl2O B1446533 2-Bromo-3,6-dichlorobenzaldehyde CAS No. 1114809-26-5

2-Bromo-3,6-dichlorobenzaldehyde

Cat. No.: B1446533
CAS No.: 1114809-26-5
M. Wt: 253.9 g/mol
InChI Key: BBAGMVOYIGEGJC-UHFFFAOYSA-N
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Description

2-Bromo-3,6-dichlorobenzaldehyde is an organic compound with the molecular formula C7H3BrCl2O. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2, 3, and 6 on the benzene ring are substituted with bromine and chlorine atoms.

Biochemical Analysis

Biochemical Properties

2-Bromo-3,6-dichlorobenzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative stress responses and detoxification pathways. For instance, it can act as an inhibitor of certain cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . Additionally, this compound may interact with proteins involved in cellular signaling pathways, potentially altering their activity and downstream effects.

Cellular Effects

The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to the activation of stress response pathways . This oxidative stress can result in changes in gene expression, particularly those genes involved in antioxidant defense mechanisms. Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the flux of metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity, particularly those enzymes involved in detoxification and oxidative stress responses . This inhibition occurs through the binding of this compound to the active sites of these enzymes, preventing their normal function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in stress responses and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro studies has shown that it can cause sustained oxidative stress and alterations in cellular function. In in vivo studies, prolonged exposure may result in chronic toxicity and adverse effects on organ function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may induce mild oxidative stress and transient changes in gene expression. At higher doses, the compound can cause significant toxicity, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects, highlighting the importance of dose optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to detoxification and oxidative stress responses. It interacts with enzymes such as cytochrome P450s, which are responsible for the metabolism of various compounds . This interaction can lead to changes in metabolic flux and the accumulation of certain metabolites, potentially resulting in altered cellular function and toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its effects. The compound’s distribution is influenced by its chemical properties, such as lipophilicity, which affects its ability to cross cellular membranes and accumulate in certain tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize to the mitochondria, where it can induce oxidative stress and disrupt mitochondrial function . Additionally, it may be targeted to the nucleus, where it can interact with transcription factors and influence gene expression. Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments, thereby modulating its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,6-dichlorobenzaldehyde can be achieved through several methods. One common approach involves the bromination of 3,6-dichlorobenzaldehyde. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,6-dichlorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted benzaldehydes with various functional groups.

    Oxidation Reactions: Carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Alcohols or other reduced derivatives.

Scientific Research Applications

2-Bromo-3,6-dichlorobenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chlorobenzaldehyde
  • 3-Bromo-2,6-difluorobenzaldehyde
  • 2,6-Dichlorobenzaldehyde

Uniqueness

2-Bromo-3,6-dichlorobenzaldehyde is unique due to the specific arrangement of bromine and chlorine atoms on the benzene ring. This arrangement imparts distinct chemical properties, such as increased reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

2-bromo-3,6-dichlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O/c8-7-4(3-11)5(9)1-2-6(7)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAGMVOYIGEGJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C=O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801293769
Record name Benzaldehyde, 2-bromo-3,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801293769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114809-26-5
Record name Benzaldehyde, 2-bromo-3,6-dichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1114809-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-bromo-3,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801293769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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